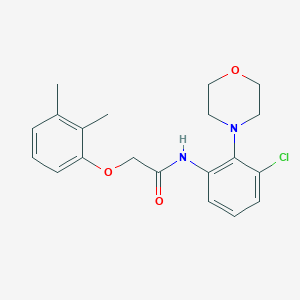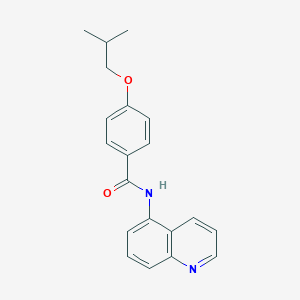![molecular formula C18H16BrN3O3S B244436 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide](/img/structure/B244436.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-bromo-2-methoxy-3-methylbenzamide, commonly known as ABAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. ABAM is a small molecule that can selectively inhibit the activity of a specific protein kinase, making it a promising tool for studying cellular signaling pathways and developing new therapeutic interventions. In
作用機序
The mechanism of action of ABAM involves its selective inhibition of PAK4, a protein kinase that plays a critical role in many cellular signaling pathways. PAK4 is involved in regulating cell proliferation, migration, and survival, and its dysregulation has been implicated in many diseases, including cancer, neurodegenerative diseases, and autoimmune diseases. By inhibiting PAK4, ABAM can modulate these cellular processes and potentially provide therapeutic benefits.
Biochemical and physiological effects:
ABAM has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, migration, and survival in cancer cells. ABAM has also been shown to affect neuronal growth and differentiation, potentially providing therapeutic benefits for neurodegenerative diseases. Additionally, ABAM can modulate immune cell function, making it a potential therapeutic target for autoimmune diseases.
実験室実験の利点と制限
ABAM has several advantages for lab experiments, including its small size and specificity for PAK4, making it a valuable tool for studying cellular signaling pathways. However, ABAM also has some limitations, including its potential toxicity and the need for careful dosing and administration to avoid unwanted side effects.
将来の方向性
There are several future directions for research on ABAM, including its potential therapeutic applications in cancer, neurodegenerative diseases, and autoimmune diseases. Additionally, further studies are needed to understand the safety and toxicity of ABAM and to develop more effective dosing and administration strategies. Finally, ABAM may also have applications in other areas of biomedical research, such as drug discovery and development.
合成法
The synthesis of ABAM involves several steps, starting with the reaction of 2-aminobenzothiazole with acetic anhydride to produce N-acetyl-2-aminobenzothiazole. This intermediate is then reacted with 5-bromo-2-methoxy-3-methylbenzoic acid in the presence of a coupling agent to yield ABAM. The purity of ABAM can be improved by recrystallization and purification using chromatography techniques.
科学的研究の応用
ABAM has been used in a variety of scientific research applications, including cancer research, neurobiology, and immunology. ABAM can selectively inhibit the activity of a specific protein kinase called PAK4, which is involved in many cellular signaling pathways. By inhibiting PAK4, ABAM can modulate cell proliferation, migration, and survival, making it a valuable tool for studying cancer biology. ABAM has also been shown to affect neuronal growth and differentiation, making it a potential therapeutic target for neurodegenerative diseases. Additionally, ABAM can modulate immune cell function, making it a potential therapeutic target for autoimmune diseases.
特性
分子式 |
C18H16BrN3O3S |
|---|---|
分子量 |
434.3 g/mol |
IUPAC名 |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-bromo-2-methoxy-3-methylbenzamide |
InChI |
InChI=1S/C18H16BrN3O3S/c1-9-6-11(19)7-13(16(9)25-3)17(24)22-18-21-14-5-4-12(20-10(2)23)8-15(14)26-18/h4-8H,1-3H3,(H,20,23)(H,21,22,24) |
InChIキー |
UFKMVAPDRJAGJC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)OC |
正規SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)
![3,5-dimethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244356.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244360.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244361.png)
![3-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-methylbenzamide](/img/structure/B244362.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244364.png)
![N-[5-(1,3-benzothiazol-2-yl)-2,4-dichlorophenyl]-2-methylpropanamide](/img/structure/B244365.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-4-methoxybenzamide](/img/structure/B244370.png)



![3-fluoro-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244375.png)

